molecular formula C17H18FN3O2 B12627965 (2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone CAS No. 921230-80-0

(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B12627965
CAS No.: 921230-80-0
M. Wt: 315.34 g/mol
InChI Key: GWSKJLIXGRULGI-UHFFFAOYSA-N
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Description

(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a fluoropyridine moiety and a methoxyphenyl piperazine group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of the 4-(2-methoxyphenyl)piperazine intermediate. This can be achieved through the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst.

    Coupling with Fluoropyridine: The next step involves the coupling of the piperazine derivative with 2-fluoropyridine. This reaction is usually carried out under basic conditions using reagents such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Methanone Formation: The final step involves the introduction of the methanone group. This can be achieved through a variety of methods, including the use of acylating agents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses such as smooth muscle contraction and neurotransmitter release. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia, it also acts on alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent with alpha1-adrenergic receptor antagonistic properties.

Uniqueness

(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone is unique due to its specific structural features, such as the fluoropyridine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other alpha1-adrenergic receptor antagonists .

Properties

CAS No.

921230-80-0

Molecular Formula

C17H18FN3O2

Molecular Weight

315.34 g/mol

IUPAC Name

(2-fluoropyridin-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H18FN3O2/c1-23-15-7-3-2-6-14(15)20-9-11-21(12-10-20)17(22)13-5-4-8-19-16(13)18/h2-8H,9-12H2,1H3

InChI Key

GWSKJLIXGRULGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N=CC=C3)F

Origin of Product

United States

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